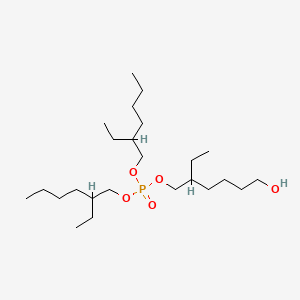
Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate typically involves the esterification of phosphoric acid with 2-ethylhexanol and 2-ethyl-6-hydroxyhexanol . The reaction is carried out under controlled conditions, often using a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems . The process is optimized to achieve high purity and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms of the phosphate.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include different phosphates, reduced phosphates, and substituted derivatives of this compound .
Scientific Research Applications
Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various chemical compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mechanism of Action
The mechanism of action of Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate involves its interaction with molecular targets and pathways in biological systems . It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate include:
Tris(2-ethylhexyl) Phosphate: A precursor and related compound used as a flame retardant.
Di(2-ethylhexyl)phosphoric acid: Another organophosphate with similar properties and applications.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties . Its ability to act as both a plasticizer and a flame retardant makes it valuable in various industrial applications. Additionally, its potential biological activities and interactions with biomolecules set it apart from other similar compounds .
Properties
Molecular Formula |
C24H51O5P |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
bis(2-ethylhexyl) (2-ethyl-6-hydroxyhexyl) phosphate |
InChI |
InChI=1S/C24H51O5P/c1-6-11-15-22(8-3)19-27-30(26,28-20-23(9-4)16-12-7-2)29-21-24(10-5)17-13-14-18-25/h22-25H,6-21H2,1-5H3 |
InChI Key |
AVHDWZNXZPIZCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















